molecular formula C8H9NO3 B082801 2,4-Dimethyl-5-nitrophenol CAS No. 14969-00-7

2,4-Dimethyl-5-nitrophenol

Cat. No. B082801
CAS RN: 14969-00-7
M. Wt: 167.16 g/mol
InChI Key: OMVAMPJZESGWII-UHFFFAOYSA-N
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Description

2,4-Dimethyl-5-nitrophenol (2,4-DNP) is an organic compound with a wide range of uses in scientific research. It is a yellow crystalline solid that is soluble in both water and organic solvents. 2,4-DNP is a nitrophenol, meaning that it contains a nitro group (-NO2) attached to a phenol group. It has been used in a variety of applications, including organic synthesis, biological research, and analytical chemistry.

Scientific Research Applications

  • Synthesis and Structural Analysis : A study focused on the synthesis of a related compound, 4,5-Dimethyl-2-nitrophenol, which shares structural similarities with 2,4-Dimethyl-5-nitrophenol. The research detailed the synthesis process, yield optimization, and structural characterization, including UV-Vis spectra comparison and crystal structure analysis (Xi, 2008).

  • Biological and Toxicological Effects : The toxicity and biodegradability of substituted phenols, including compounds similar to this compound, were studied in different biological systems. This research is crucial in understanding the environmental impact and potential risks associated with these compounds (O'Connor & Young, 1989); (Nweke & Okpokwasili, 2010).

  • Environmental Treatment and Remediation : Studies have been conducted on the treatment of phenolic compounds in wastewater and their degradation in various environmental systems. This research is significant for developing effective methods for removing such pollutants from the environment (Tomei et al., 2008); (Podeh et al., 1995).

  • Chemical Analysis and Detection : Research has also been conducted on the analytical methods for detecting phenolic compounds, including the use of various extraction and detection techniques. This is essential for monitoring environmental contamination and for industrial quality control processes (Alonso et al., 1998).

  • Biodegradation and Microbial Interactions : Some studies have focused on the microbial degradation of nitrophenols, including this compound, and the role of specific microorganisms in bioremediation. This research is vital for developing biological methods to treat contaminated environments (Md. Zin et al., 2018).

Safety and Hazards

The safety information for 2,4-Dimethyl-5-nitrophenol indicates that it has a GHS07 pictogram and a warning signal word . The hazard statements include H302-H315-H319-H335 . Precautionary measures include P261-P264-P270-P271-P280-P301+P312-P302+P352-P304+P340-P305+P351+P338-P330-P332+P313-P337+P313-P362-P403+P233-P405-P501 .

properties

IUPAC Name

2,4-dimethyl-5-nitrophenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9NO3/c1-5-3-6(2)8(10)4-7(5)9(11)12/h3-4,10H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OMVAMPJZESGWII-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1[N+](=O)[O-])O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

167.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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